Ara-orotic acid is derived from orotic acid, which is naturally occurring in the body and can be synthesized from dietary sources. The classification of ara-orotic acid falls under the category of pyrimidine derivatives. Pyrimidines are essential components of nucleic acids, which are critical for genetic information storage and transfer.
The synthesis of ara-orotic acid can be achieved through several methods, primarily involving the modification of orotic acid. One common approach involves the reaction of orotic acid with specific reagents under controlled conditions to form ara-orotic acid derivatives. For instance, a typical synthesis may include:
Key technical parameters during synthesis include temperature control, reaction time, and the use of specific solvents to enhance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular structure of ara-orotic acid features a pyrimidine ring with specific functional groups that differentiate it from standard orotic acid. The chemical formula typically includes carbon, hydrogen, nitrogen, and oxygen atoms arranged to form the pyrimidine base.
The structural representation shows the arrangement of atoms within the molecule, highlighting functional groups that may influence its biological activity.
Ara-orotic acid can participate in various chemical reactions typical for pyrimidine derivatives. These reactions may include:
Technical details such as reaction conditions (temperature, solvent choice) significantly affect the outcome and efficiency of these reactions .
The mechanism of action for ara-orotic acid primarily involves its role in nucleotide metabolism. It acts as an intermediate in the biosynthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound may influence cellular processes by modulating enzyme activities involved in nucleotide metabolism.
Data from studies indicate that ara-orotic acid can enhance cell proliferation under certain conditions, suggesting potential applications in regenerative medicine and cancer therapy .
Relevant analyses include spectroscopy techniques that provide insight into molecular vibrations and structural confirmation .
Ara-orotic acid has several scientific applications:
Orotic acid (2,4-dioxo-1,2,3,6-tetrahydropyrimidine-6-carboxylic acid), also historically termed vitamin B13, is a planar heterocyclic compound with the molecular formula C₅H₄N₂O₄ and a molecular weight of 156.10 g/mol [2] [8]. Its core structure consists of a uracil ring bearing a carboxylic acid group at the C6 position, distinguishing it from simpler pyrimidines. This carboxyl moiety confers acidic properties, with pKa values of approximately 2.8 (carboxyl group) and 9.5 (N3-H) [2] [9]. The molecule exists predominantly as a zwitterion under physiological conditions, facilitating interactions with metal ions and biological macromolecules. Key hydrogen-bonding sites include the carbonyl oxygen at C2 (hydrogen bond acceptor), the carbonyl oxygen at C4 (acceptor), and the N1-H/N3-H groups (donors) [9]. This amphoteric nature allows orotic acid to form stable coordination complexes with biogenic metals (e.g., lithium, magnesium, neodymium) via its carboxylate oxygen and adjacent ring carbonyls, adopting diverse binding modes (monodentate, bidentate chelating, or bridging) [9].
Table 1: Key Molecular Characteristics of Orotic Acid
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₅H₄N₂O₄ | Defines elemental composition |
Molecular Weight | 156.10 g/mol | Determines molar concentration in biological systems |
Ionization State (pH 7.4) | Zwitterionic | Influences solubility & membrane permeability |
Key Functional Groups | Carboxyl (C6), Lactam (C2, C4), Imide (N1,N3) | Dictates reactivity & metal chelation capacity |
pKa Values | ~2.8 (carboxyl), ~9.5 (N-H) [2] [9] | Governs pH-dependent charge & solubility |
Spectral Signature (IR) | ν(C=O) ~1700 cm⁻¹, ν(C=O asym) ~1660 cm⁻¹, ν(C=O sym) ~1640 cm⁻¹ [9] | Identifies compound in spectroscopic analyses |
Orotic acid occupies a phylogenetically conserved position as the sole cytoplasmic intermediate in the de novo pyrimidine biosynthesis pathway, essential for nucleotide production across all domains of life [1] [4] [7]. Its synthesis represents a critical metabolic branch point:
Evolutionary pressure has conserved the enzymes flanking orotic acid. DHODH, the catalyst for its synthesis, exists in two phylogenetically distinct forms: Family 1 enzymes (bacteria) use soluble electron acceptors, while Family 2 (eukaryotes, some bacteria) are membrane-bound quinone-dependent enzymes linked to the mitochondrial electron transport chain (ETC) [4] [7]. This divergence underscores the molecule’s ancient role in coupling nucleotide synthesis to cellular energetics. UMP synthase, a bifunctional enzyme (OPRTase + OMP decarboxylase), exhibits high sequence conservation from bacteria to mammals, highlighting its non-redundant function [4]. Mutations in human UMPS cause hereditary orotic aciduria, characterized by megaloblastic anemia and developmental delays, demonstrating the evolutionary bottleneck created by this pathway [2] [8].
Table 2: Key Enzymes Governing Orotic Acid Metabolism in Evolution
Enzyme | Evolutionary Conservation | Functional Role |
---|---|---|
Dihydroorotate Dehydrogenase (DHODH) | Family 1 (soluble; bacteria), Family 2 (membrane-bound; eukaryotes) | Catalyzes oxidation of DHO to orotic acid, couples to ETC in eukaryotes |
UMP Synthase (UMPS) | High conservation across bacteria, plants, animals | Bifunctional: Orotate phosphoribosyltransferase (OPRT) + OMP decarboxylase (OMPD) |
Aspartate Transcarbamoylase (ATC) | Part of CAD complex in mammals; discrete in bacteria | Commits CP & aspartate to pyrimidine ring formation |
Carbamoyl Phosphate Synthase II (CPSII) | Cytosolic; part of CAD complex in animals | Provides CP for pyrimidine synthesis in cytosol |
Orotic acid biosynthesis exemplifies metabolic compartmentalization, with reactions partitioned between mitochondria and cytosol, particularly in eukaryotes:
Metabolic Channeling: Mitochondrially generated orotic acid is exported to the cytosol via specific transporters (poorly characterized) for subsequent conversion to UMP [1] [5].
Cytosolic Phase (Precursor Synthesis & UMP Formation): The initial steps (CPSII, ATC, dihydroorotase) and the final steps (OPRT, OMP decarboxylase) occur in the cytosol. Key regulatory mechanisms operate here:
Cross-Compartment Communication: Metabolite exchange is crucial. Mitochondrial CP efflux (via specific channels) supplements cytosolic CP for pyrimidine synthesis in some tissues [1] [5]. Conversely, disruptions in mitochondrial function (e.g., ETC inhibitors) directly impair DHODH activity, causing orotic acid accumulation—a diagnostic marker for mitochondrial disorders [4] [8]. Urea cycle defects (e.g., ornithine transcarbamylase deficiency) cause mitochondrial CP overflow into the cytosol, where it is diverted into orotic acid synthesis via CPSII, explaining the pathognomonic orotic aciduria in these conditions [1] [5] [8].
Table 3: Compartmentalization of Orotic Acid Biosynthesis
Parameter | Mitochondrial Pathway | Cytosolic Pathway |
---|---|---|
Key Enzymes | Dihydroorotate Dehydrogenase (DHODH) | CPSII, Aspartate Transcarbamoylase, Dihydroorotase, UMP Synthase |
Localization Rationale | Coupling to electron transport chain (ETC) via ubiquinone | Proximity to substrates (glutamine, aspartate, PRPP) & regulatory inputs |
Primary Inputs | Dihydroorotate (from cytosol), O₂ (via ETC) | Glutamine, CO₂, ATP, Aspartate, PRPP, Orotic acid (from mitochondria) |
Primary Outputs | Orotic acid (exported to cytosol), Reduced ubiquinone | UMP, Orotic acid (if UMPS deficient) |
Major Regulatory Mechanisms | Dependent on mitochondrial membrane potential & ETC flux | Allosteric inhibition by UTP (CPSII), Activation by PRPP (CPSII) |
Pathological Dysfunction Consequence | Orotic acid accumulation due to impaired DHO oxidation (e.g., ETC defects) | Orotic aciduria due to UMPS deficiency or urea cycle defects causing CP overflow |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: